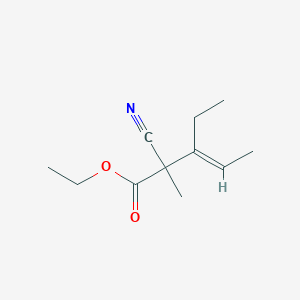

ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate

Description

Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate is a cyanoacrylate ester characterized by an α-cyano group, ethyl and methyl substituents on a pentenoyl backbone, and an (E)-configuration at the double bond. Its structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules. The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, while the ethyl and methyl substituents influence steric hindrance and solubility .

Properties

CAS No. |

53608-83-6 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate |

InChI |

InChI=1S/C11H17NO2/c1-5-9(6-2)11(4,8-12)10(13)14-7-3/h5H,6-7H2,1-4H3/b9-5+ |

InChI Key |

WAVPTSGBHYXWFQ-WEVVVXLNSA-N |

Isomeric SMILES |

CC/C(=C\C)/C(C)(C#N)C(=O)OCC |

Canonical SMILES |

CCC(=CC)C(C)(C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation Method

The most commonly reported preparation of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate involves a Knoevenagel condensation reaction. This method typically proceeds as follows:

- Starting Materials: Ethyl cyanoacetate and an appropriate aldehyde (often an aliphatic aldehyde bearing the ethyl and methyl substituents).

- Catalyst/Base: Sodium ethoxide or other mild bases such as piperidine or ammonium acetate.

- Solvent: Polar solvents like ethanol or toluene.

- Temperature: Controlled heating between 60–80°C.

- Mechanism: The base catalyzes the deprotonation of ethyl cyanoacetate, which then condenses with the aldehyde to form an intermediate. Subsequent elimination leads to the formation of the α,β-unsaturated cyano ester with (E)-stereochemistry favored due to thermodynamic stability.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | Sodium ethoxide, piperidine | Catalyzes condensation |

| Solvent | Ethanol, toluene | Influences solubility and reaction rate |

| Temperature | 60–80 °C | Controls reaction kinetics |

| Reaction Time | 4–18 hours | Longer times favor completion |

| Molar Ratio | Ethyl cyanoacetate : Aldehyde = 1:1 | Stoichiometry affects yield |

- Yield: Typically moderate to high (60–85%) depending on reaction optimization.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol or methanol.

Michael Addition Route

Another synthetic approach involves Michael addition of ethyl acrylate derivatives with cyanoacetate species:

- Process: Ethyl acrylate undergoes conjugate addition with cyanoacetate derivatives to introduce the cyano group, followed by further reaction steps to install the ethyl and methyl substituents.

- Advantages: This method can offer good control over regio- and stereochemistry and can be adapted for scale-up.

- Limitations: Requires careful control of reaction conditions to avoid polymerization or side reactions.

Industrial Production Considerations

In industrial settings, the synthesis of this compound is adapted to batch or continuous flow processes with optimized parameters to maximize yield and purity:

- Catalysts: Sodium bicarbonate or sodium ethoxide are commonly used.

- Solvents: Non-polar solvents like cyclohexane or toluene may be employed to facilitate product isolation.

- Temperature Control: Precise heating to maintain reaction temperature around 100 °C for efficient condensation.

- Water Removal: Continuous removal of water generated during condensation to drive equilibrium toward product formation.

- Reaction Time: Extended periods (16–18 hours) to ensure complete conversion.

- Example: A related patent for ethyl 2-cyano-3,3-diphenylacrylate describes a process involving benzophenone and sodium bicarbonate catalysis in cyclohexane, which can be adapted for similar cyanoacrylates.

Analytical Methods for Confirmation of Product

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic coupling constants (J ≈ 12–16 Hz) indicative of (E)-configuration across the double bond.

- $$^{13}C$$ NMR identifies signals for the cyano carbon (~115 ppm) and ester carbonyl (~165 ppm).

- Infrared Spectroscopy (IR):

- Strong absorption near 2200 cm$$^{-1}$$ confirms the nitrile group.

- Ester carbonyl absorption appears around 1720 cm$$^{-1}$$.

- X-ray Crystallography:

- Provides unambiguous stereochemical assignment when crystals are available.

Purification Techniques

- Column Chromatography:

Silica gel with hexane/ethyl acetate gradient (4:1 to 2:1) effectively separates product from impurities. - Recrystallization:

Ethanol or methanol recrystallization enhances purity. - Fractional Distillation:

Under reduced pressure (boiling point ~150–160 °C at 10 mmHg) for large-scale purification.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Ethyl cyanoacetate + aldehyde | Sodium ethoxide, piperidine | Ethanol, toluene | 60–80 | 4–18 | 60–85 | Most common, favors (E)-isomer formation |

| Michael Addition | Ethyl acrylate + cyanoacetate | Base (varies) | Various | Ambient to reflux | Variable | Moderate | Requires careful control to avoid polymerization |

| Industrial Batch Process | Ethyl cyanoacetate + substituted aldehyde | Sodium bicarbonate | Cyclohexane | ~100 | 16–18 | High | Water removal critical to drive reaction |

Research and Development Insights

- The electron-withdrawing cyano group enhances electrophilicity, facilitating further synthetic transformations.

- The (E)-configuration is thermodynamically favored and critical for downstream applications in medicinal chemistry.

- Optimization of base, solvent polarity, and temperature can significantly influence yield and stereoselectivity.

- Advances in chemoenzymatic synthesis show potential for stereoselective production of related cyanoacrylates, although ethyl esters may show lower reactivity with some enzymes compared to methyl esters.

Chemical Reactions Analysis

2.1. Hydrolysis and Oxidation

The ester group in these cyanoesters undergoes hydrolysis to form carboxylic acids, while the cyano group (C≡N) can be oxidized to amides or carboxylic acids under acidic conditions .

2.2. Addition Reactions

The α,β-unsaturated ester (C=C) reacts with nucleophiles (e.g., Grignard reagents) or undergoes cycloadditions (e.g., Diels-Alder), leveraging conjugation between the ester and cyano groups .

2.3. Steric Effects

Steric hindrance in ketones or aldehydes during Knoevenagel reactions can influence yields and regioselectivity. For example, bulky substituents in aldehydes reduce reaction efficiency .

3.1. Tetrazole Formation

Reaction with sodium azide and ammonium chloride in DMF converts the cyano group into tetrazoles, introducing nitrogen-rich heterocycles .

| Starting Material | Reagents | Product |

|---|---|---|

| Ethyl 2-cyano-3-methylpent-2-enoate | NaN₃, NH₄Cl, DMF | Ethyl 2-(tetrazol-5-yl)pent-2-enoate |

3.2. Carbamate and Carbonate Derivatives

Treatment with triphosgene or di-tert-butyl carbonate yields allyl carbamates or carbonates, enabling further functionalization (e.g., peptide synthesis) .

4.1. Spectroscopic Data

-

IR : Strong C≡N (2200–2300 cm⁻¹) and C=O (1740–1760 cm⁻¹) stretches confirm functional groups .

-

¹H NMR : Protons adjacent to the ester (δ 4.3–4.5 ppm) and cyano group (δ 2.4–2.5 ppm for methyl groups) are diagnostic .

| Compound | IR (C≡N) | IR (C=O) | ¹H NMR (CH₃) |

|---|---|---|---|

| Ethyl 2-cyano-3-methylpent-2-enoate | 2209 cm⁻¹ | 1748 cm⁻¹ | δ 2.48 ppm (s) |

Scientific Research Applications

Potential Therapeutic Properties

Research indicates that derivatives of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate exhibit promising biological activities, including:

- Anticancer Activity : Case studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, a study showed significant reductions in tumor volume when treated with related cyano-containing compounds, highlighting their potential in cancer therapy.

"The treatment led to a marked decrease in tumor size and enhanced expression of apoptotic markers such as caspase 3" .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's and Parkinson's. Its mechanism may involve modulation of GABAergic transmission and interaction with ion channels involved in neurotransmission.

Agrochemical Applications

Pesticide Development

this compound can be utilized in the synthesis of agrochemicals, particularly pesticides. Its structural characteristics enable it to interact effectively with biological targets in pests, making it a candidate for developing new agrochemical agents.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of ethyl (E)-2-cyano derivatives on Ehrlich Ascites Carcinoma (EAC) cells. The findings indicated:

- Reduction of Tumor Volume : Significant decrease observed.

- Apoptotic Effects : Enhanced expression of apoptotic markers was noted.

Case Study 2: Neuroprotective Properties

Research focusing on neurodegenerative disorders revealed that derivatives could mimic mechanisms similar to established drugs like gabapentin, suggesting their potential use in treating neuropathic pain and seizure disorders.

Mechanism of Action

The mechanism of action of ethyl (3E)-2-cyano-3-ethyl-2-methyl-3-pentenoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert various effects depending on the context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Conformation

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

- Structure : Aromatic (4-methoxyphenyl) substituent at C3.

- Key Findings :

- Exhibits a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), stabilizing the molecule through conjugation between the acrylate and methoxyphenyl groups .

- The methoxy group enhances electron density on the aromatic ring, increasing resonance stabilization but reducing electrophilicity compared to alkyl-substituted analogs .

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

- Structure : Heteroaromatic (1-methylpyrrole) substituent at C3.

- Key Findings :

Ethyl (2E)-2-cyano-3-phenyl-2-butenoate

- Structure : Phenyl substituent at C3 with a shorter backbone.

- Key Findings :

Impact of Alkyl vs. Aromatic Substituents

- Alkyl Substituents : Ethyl and methyl groups in the target compound provide flexibility and moderate steric hindrance, favoring reactions like Michael additions .

- Aromatic Substituents : Phenyl or methoxyphenyl groups enhance thermal stability but reduce solubility and reaction rates due to steric and electronic effects .

Stereochemical and Isomeric Comparisons

Ethyl 2-cyano-3-phenyl-2-butenoate (cis/trans Isomers)

- The (E)-isomer (trans configuration) shows higher thermal stability and melting points than the (Z)-isomer due to reduced steric clashes .

- Isomer mixtures (e.g., CAS 72681-05-1) complicate purification and application in stereoselective synthesis .

Ethyl (E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

- Electron-donating methoxy groups at the 2- and 4-positions increase resonance stabilization, lowering reactivity in electrophilic substitutions compared to non-substituted analogs.

Biological Activity

Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate is a compound of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group, an ethyl ester, and a double bond in its structure. This combination of functional groups contributes to its reactivity and biological activity.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group can engage in nucleophilic addition reactions, while the double bond is reactive in electrophilic addition processes. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit diverse pharmacological activities, including:

- Anticancer Activity : Some synthesized derivatives have shown cytotoxic effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cells. The cytotoxicity was evaluated using the MTT assay, revealing dose-dependent responses in treated cell lines .

- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties, making them candidates for further development as antimicrobial agents.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways suggests potential applications in treating metabolic disorders.

Cytotoxicity Evaluation

A study conducted on various synthesized compounds derived from this compound assessed their cytotoxicity against HepG2 and HeLa cell lines. The results highlighted several compounds with significant cytotoxic effects:

| Compound ID | Cell Line | IC50 Value (µM) | Notes |

|---|---|---|---|

| 5a | HepG2 | 12.5 | High cytotoxicity |

| 5b | HeLa | 15.0 | Comparable to Doxorubicin |

| 7d | HepG2 | 10.0 | Promising lead compound |

These findings underscore the potential of this compound class for anticancer drug development.

Applications in Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules. Its derivatives are being explored for their potential use in pharmaceuticals, agrochemicals, and specialty chemicals.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl cyanoacetate | Lacks double bond; contains cyano group | Commonly used in organic synthesis |

| Methyl cyanoacetate | Methyl ester instead of ethyl ester | Similar reactivity but different physical properties |

| Ethyl 2-cyano-3-methylbut-2-enoate | Different alkyl chain length | Variation in reactivity due to chain length |

| This compound | Specific branching effects on reactivity | Unique due to specific branching effects on reactivity |

Q & A

Q. How can researchers reconcile conflicting reports on the compound’s catalytic activity in asymmetric synthesis?

- Methodological Answer : Re-evaluate reaction conditions (e.g., chiral catalysts, solvent polarity) using enantioselective HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee). Meta-analyses of published data should control for catalyst leaching or substrate impurities, which may artificially inflate/deflate reported ee values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.